molecular formula C6H11ClN2 B14030824 (S)-2-Methylpyrrolidine-2-carbonitrile hcl

(S)-2-Methylpyrrolidine-2-carbonitrile hcl

Cat. No.: B14030824
M. Wt: 146.62 g/mol
InChI Key: TYCDAYALFGXBGT-RGMNGODLSA-N
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Description

(S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of (S)-2-Methylpyrrolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methylpyrrolidine-2-carbonitrile hydrochloride: The enantiomer of (S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride with similar chemical properties but different biological activities.

    2-Methylpyrrolidine-2-carbonitrile: The non-chiral form of the compound with distinct properties and applications.

Uniqueness

(S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral resolution processes. Its ability to interact selectively with chiral receptors and enzymes makes it valuable in pharmaceutical research and development.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

(2S)-2-methylpyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H/t6-;/m0./s1

InChI Key

TYCDAYALFGXBGT-RGMNGODLSA-N

Isomeric SMILES

C[C@]1(CCCN1)C#N.Cl

Canonical SMILES

CC1(CCCN1)C#N.Cl

Origin of Product

United States

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